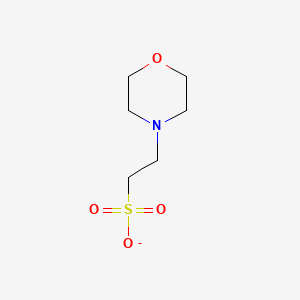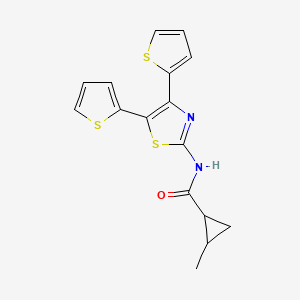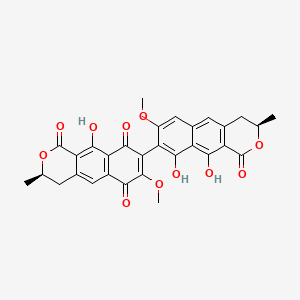![molecular formula C18H20N4O3 B1231430 6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is an aromatic ether and a pyranopyrazole.
Scientific Research Applications
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the compound , for their role in inhibiting corrosion of mild steel in HCl solution. They found that these derivatives significantly increased corrosion inhibition efficiency with increased concentration. Electrochemical and gravimetric techniques, along with Density Functional Theory (DFT) studies, were employed for this research (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis and Catalysis
Nikalje et al. (2016) described the synthesis of pyranopyrazole derivatives as potent anticancer agents. They emphasized the advantages of ionic liquids in synthesis, citing their eco-friendliness and reusability. This study highlights the significance of pyranopyrazole derivatives in medicinal chemistry (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).
Antimicrobial Properties
El-ziaty et al. (2016) synthesized novel pyrazolopyranopyrimidinones and pyrazolopyranooxazinones starting from a pyranopyrazole derivative. These compounds showed potent antimicrobial activity, underlining the pharmaceutical importance of these derivatives (El-ziaty, Bassioni, Hassan, Derbala, & Abdel-Aziz, 2016).
Green Synthesis and Environmental Applications
Sun et al. (2019) researched the anti-cancer activity of a pyranopyrazole derivative, AMDPC, highlighting its potential as a therapeutic agent for cancer treatment. They encapsulated the compound in block copolymers for better physiochemical and release profiles, demonstrating its effectiveness in a P53-independent pathway (Sun, Zhang, Gao, Que, Zhou, Zhu, & Cai, 2019).
Anticancer Potential
Rodinovskaya et al. (2003) used substituted pyrazoles, including a derivative similar to our compound, to synthesize novel pyranopyrazoles. They established the molecular and crystal structure of these compounds, which were used in the development of potential anticancer drugs (Rodinovskaya, Gromova, Shestopalov, Nesterov, & Aksenov, 2003).
Multifunctional Additives in Medium Lubricating Oils
Salih and Al-Messri (2022) synthesized Schiff base derivatives from a pyranopyrazole derivative for use as multifunctional additives in medium lubricating oils. They were evaluated for their anti-rust, antioxidant, and copper corrosion inhibiting properties, showing potential industrial applications (Salih & Al-Messri, 2022).
properties
Product Name |
6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O3/c1-3-5-13-16-15(11-7-6-10(23)8-14(11)24-4-2)12(9-19)17(20)25-18(16)22-21-13/h6-8,15,23H,3-5,20H2,1-2H3,(H,21,22) |
InChI Key |
MVBPOVMTXWFKKY-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)O)OCC |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
![17-(2,6-Dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1231350.png)

![2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylic acid O3-ethyl ester O5-[(4-nitrophenyl)methyl] ester](/img/structure/B1231352.png)


![4-[4-(4-Methyl-2-quinolinyl)phenyl]morpholine](/img/structure/B1231357.png)





![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-(prop-2-enyldisulfanyl)pent-2-en-2-yl]formamide](/img/structure/B1231371.png)